Product packaging for Chlorquinox(Cat. No.:CAS No. 3495-42-9)

Chlorquinox

Cat. No.: B1668879
CAS No.: 3495-42-9
M. Wt: 267.9 g/mol
InChI Key: NHTGQOXRZFUGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorquinox is a synthetic chemical compound supplied for research and experimental purposes exclusively. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are directed to consult the specific analytical data, including mass spectrometry and NMR spectroscopy, provided in the Certificate of Analysis for this batch to confirm molecular identity and purity. While the established research applications for this compound are still being characterized within the scientific literature, compounds of this class are often investigated for their potential bioactivity in various biochemical pathways. The specific mechanism of action, molecular targets, and research value of this compound must be empirically determined by the researcher. Suggested areas of investigation could include, but are not limited to, enzymatic inhibition assays, cell-based phenotypic screening, or as a molecular scaffold in medicinal chemistry programs. Handling of this compound should adhere to strict laboratory safety protocols. Researchers assume full responsibility for conducting all necessary due diligence, including a comprehensive review of the current scientific literature and performing risk assessments, prior to handling and using this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2Cl4N2 B1668879 Chlorquinox CAS No. 3495-42-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3495-42-9

Molecular Formula

C8H2Cl4N2

Molecular Weight

267.9 g/mol

IUPAC Name

5,6,7,8-tetrachloroquinoxaline

InChI

InChI=1S/C8H2Cl4N2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H

InChI Key

NHTGQOXRZFUGJX-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C(C(=C(C2=N1)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CN=C2C(=C(C(=C(C2=N1)Cl)Cl)Cl)Cl

Appearance

Solid powder

melting_point

190.0 °C

Other CAS No.

3495-42-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chlorquinox [ISO]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Chlorquinox

Established Synthetic Routes for Chlorquinox

While specific detailed synthetic routes solely focused on this compound (5,6,7,8-tetrachloroquinoxaline) are not extensively detailed in the provided search results, the synthesis of quinoxaline (B1680401) derivatives generally involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine mdpi.com. The tetrachloro-substitution pattern suggests that the synthesis of this compound would likely involve starting materials that already possess the chlorine atoms or a subsequent chlorination step on a quinoxaline core.

One general approach for synthesizing quinoxaline derivatives involves the reaction of quinoxaline thiols with α-chloroacetamidoureas mdpi.com. Another method mentioned for synthesizing a related dichloroquinoxaline derivative involves chlorinating a quinoxalindione using phosphorus oxychloride mdpi.com.

Reaction Mechanisms and Precursor Chemistry

The synthesis of quinoxalines typically proceeds via a condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. This reaction involves the formation of two imine bonds, leading to the bicyclic quinoxaline ring system mdpi.com. For this compound, the precursors would need to incorporate the four chlorine atoms. This could involve a tetrachloro-ortho-phenylenediamine reacting with a simple 1,2-dicarbonyl, or ortho-phenylenediamine reacting with a tetrachloro-1,2-dicarbonyl, or a post-cyclization chlorination of quinoxaline or a substituted quinoxaline.

The search results mention the synthesis of chloroquine (B1663885), a different quinoline (B57606) derivative, which involves the reaction of 4,7-dichloroquinoline (B193633) with a diamine side chain google.comgoogle.commdpi.comnih.govpdx.edu. While not directly applicable to this compound, this illustrates the use of chlorinated aromatic precursors in the synthesis of related nitrogen-containing heterocycles.

Synthetic Yields and Purity Considerations

Data on the purity of commercially available this compound indicates varying levels, such as 99% and 95.00% lookchem.com.

Derivatization and Structural Modification of the this compound Scaffold

Structural modification of heterocyclic scaffolds like quinoxaline is a common strategy in medicinal chemistry and agrochemistry to develop compounds with improved or altered biological activities mdpi.comnih.govlifechemicals.com. The introduction of functional groups or the fusion of other heterocyclic rings can significantly impact the compound's properties mdpi.comacs.orgacs.org.

Design Principles for Novel Thiazole-Fused Quinoxaline Analogs

The design of novel thiazole-fused quinoxaline analogs often involves considering the potential biological activity and the impact of the fused ring system on the electronic and steric properties of the molecule mdpi.comnih.gov. Thiazole (B1198619) and quinoxaline moieties are present in various biologically active compounds mdpi.comnih.gov. Fusing a thiazole ring onto the quinoxaline scaffold can create new ring systems with potentially different interactions with biological targets.

Design principles may involve:

Scaffold Hopping: Replacing or fusing core structures to find new chemotypes with similar or improved activity lifechemicals.comrsc.org.

Introduction of Functional Groups: Adding various substituents to the fused system to modulate properties like solubility, lipophilicity, and electronic distribution mdpi.comacs.org.

Exploration of Linkers: Connecting the fused system to other moieties via different linkers to optimize binding interactions researchgate.net.

Research on thiazole-fused quinazolinones, a related class of fused heterocycles, highlights synthetic strategies and the evaluation of their biological activity, providing insights into the design principles for such fused systems nih.gov.

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies for creating this compound derivatives or related quinoxaline analogs can involve various coupling reactions, cyclizations, and functional group transformations mdpi.com. While specific examples for this compound derivatives are limited in the provided results, general strategies for quinoxaline modification include:

Nucleophilic Substitution: Reactions at the halogenated positions of the quinoxaline ring nih.gov.

Electrophilic or Radical Substitution: Modifications at other positions of the quinoxaline core nih.gov.

Alkylation: Introduction of alkyl groups onto nitrogen atoms nih.gov.

Condensation Reactions: Forming new bonds by reacting with appropriate functional groups on the quinoxaline scaffold or a precursor mdpi.com.

Metal-catalyzed Coupling Reactions: Utilizing transition metals to form new carbon-carbon or carbon-heteroatom bonds nih.gov.

Studies on the synthesis of novel quinoxaline derivatives incorporating aromatic thiadiazine or thiazole moieties demonstrate the use of intermediates like 6-morpholinosulfonyl-2,3-dichloroquinoxaline, which is synthesized by chlorinating a quinoxalindione mdpi.com. This suggests that chlorinated quinoxaline intermediates can serve as versatile building blocks for further derivatization.

Molecular Mechanisms of Action in Target Organisms

Fungicidal Mechanism of Action

Chlorquinox was primarily utilized as a fungicide, known for its effectiveness against powdery mildew. herts.ac.uk Its fungicidal action is characterized as multi-site contact activity. herts.ac.uk This mode of action typically involves interference with multiple essential metabolic processes or structural components within the fungal cell, rather than inhibiting a single specific enzyme or pathway.

Interaction with Specific Cellular Targets in Fungi

Due to the description of this compound as having multi-site contact activity, identifying a single, specific cellular target is challenging based on the available information. herts.ac.uk Compounds with multi-site activity often interact with various functional groups in proteins, enzymes, and other biomolecules, leading to a general disruption of cellular function. While specific protein binding sites or enzymatic targets for this compound in fungi have not been clearly elucidated in the provided search results, its tetrachlorinated quinoxaline (B1680401) structure suggests potential for interaction with various cellular components. ontosight.ai The concept of a change or modification in the molecular target conferring resistance has been mentioned in the context of fungicides, including this compound, suggesting that despite a multi-site nature, certain cellular components are indeed affected. googleapis.com

Perturbation of Fungal Metabolic or Signaling Pathways

A multi-site mode of action implies that this compound likely perturbs multiple metabolic or signaling pathways in fungi simultaneously. This broad interference can disrupt various essential processes necessary for fungal growth and survival, such as energy production, cell wall synthesis, amino acid synthesis, or nucleic acid metabolism. e-jmi.orgnih.gov While the precise pathways affected by this compound have not been specifically detailed in the search results, its general fungicidal activity against powdery mildew suggests an impact on processes critical for the proliferation and development of these fungi. herts.ac.uk Research on other antifungal compounds highlights diverse mechanisms, including the disruption of cell membranes, inhibition of cell wall synthesis, and interference with metabolic pathways, providing a broader context for potential sites of action for multi-site fungicides like this compound. e-jmi.orgmedicinainterna.net.pe

Insecticidal Mechanism of Action

While primarily known as a fungicide, this compound has also been explored for potential insecticidal applications, and its mechanism of action in insects remains of interest. ontosight.aicdc.gov However, detailed information regarding specific molecular targets and affected biochemical pathways in insects is limited in the provided search results. herts.ac.ukcdc.gov

Elucidation of Molecular Targets in Insect Pests

Specific molecular targets of this compound in insect pests have not been clearly elucidated in the provided information. herts.ac.ukcdc.gov Insecticides typically target critical systems such as the nervous system, growth and development processes, or metabolic pathways. epa.govmdpi.commdpi.com Given the limited study on this compound's insecticidal properties, its precise molecular targets in insects are not well-documented. The mention that its mechanism of action is of interest for use outside the US as an insecticide suggests that this area may not have been thoroughly investigated or publicly reported. cdc.gov

Biochemical Pathways Affected by this compound in Insects

Similar to its molecular targets, the specific biochemical pathways affected by this compound in insects are not detailed in the search results. herts.ac.ukcdc.gov Insecticides can interfere with various biochemical processes, including neurotransmission, energy metabolism, or cuticle synthesis. epa.govnih.govoatext.com Without identified molecular targets, pinpointing the affected biochemical pathways remains speculative. Research into the biochemical mechanisms of insecticide resistance in other insects highlights the role of metabolic detoxification enzymes, suggesting that insecticides interact with insect biochemical processes. nih.gov However, the specific interaction of this compound with such pathways has not been described.

Resistance Mechanisms and Evolutionary Dynamics

Genetic Basis of Resistance in Fungal and Insect Populations

The foundation of resistance lies within the genetic code. Specific genes and their variations (alleles) can confer a survival advantage to individuals in the presence of a chemical stressor.

Identification of Resistance-Conferring Genes and Alleles

Thorough searches of scientific databases did not yield specific information on genes or alleles that confer resistance to Chlorquinox in either fungal or insect populations. In the broader context of resistance to quinoline-based compounds like Chloroquine (B1663885), research in malaria parasites has identified the pfcrt (Plasmodium falciparum chloroquine resistance transporter) and AAT1 genes as key players in conferring resistance. However, it is crucial to emphasize that this information pertains to Chloroquine and not this compound, and its relevance to the latter is unknown.

Mutational Analysis of Target Sites

Information regarding the specific molecular target of this compound in fungi and insects is not available in the reviewed literature. Consequently, there is no data on mutational analyses of these target sites that would lead to reduced sensitivity to the compound. Generally, in both fungicides and insecticides, mutations in the protein target that reduce the binding affinity of the chemical are a common resistance mechanism.

Biochemical Adaptations Conferring Resistance

Beyond genetic mutations at the target site, organisms can evolve biochemical defenses that prevent the chemical from reaching its target or neutralize it.

Enzyme-Mediated Detoxification Pathways

No specific studies detailing the enzymatic detoxification of this compound in fungi or insects were found. In general, metabolic resistance is a significant mechanism where organisms enhance the activity of detoxification enzymes. These enzymes, such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and esterases, can modify the chemical structure of the xenobiotic, rendering it less toxic and more easily excretable.

Altered Uptake or Efflux Mechanisms

Details on how fungal or insect cells might alter their uptake or efflux of this compound are not documented. A common resistance strategy involves reducing the influx of a toxic compound or actively pumping it out of the cells. For instance, in fungi, the overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters is a well-known mechanism for multidrug resistance.

Population Genetics and the Spread of Resistance Alleles

The study of how resistance alleles emerge and spread within a population is crucial for resistance management. Unfortunately, due to the lack of identified resistance alleles for this compound, there is no information available on the population genetics of this compound resistance.

Environmental Fate and Transport of Chlorquinox

Degradation Pathways in Environmental Matrices

Degradation is the breakdown of a chemical compound into simpler substances. In the environment, this can occur through abiotic or biotic processes.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation refers to the breakdown of a compound through non-biological processes such as photolysis (degradation by light) and hydrolysis (degradation by water). Chlorquinox is reported to be stable to hydrolysis. scribd.com Aqueous photolysis of this compound has a reported DT₅₀ (half-life) of approximately 12 hours. scribd.com This suggests that in aquatic environments exposed to sunlight, photolysis can be a significant degradation pathway.

Biotic Transformation and Microbial Metabolism

Biotic transformation involves the breakdown of compounds by living organisms, primarily microorganisms like bacteria and fungi. While specific detailed studies on the microbial metabolism of this compound are limited in the provided search results, the general principles of microbial degradation of organic compounds apply. Microorganisms can metabolize chemicals through various pathways, often leading to detoxification or mineralization (complete breakdown to inorganic substances). researchgate.net The rate and extent of biodegradation can be influenced by factors such as the availability of suitable microbial populations, nutrient levels, temperature, and the chemical structure of the compound. Some studies on related compounds like chloroquine (B1663885) indicate that while some degradation can occur in wastewater treatment plants, complete removal is not always achieved, and metabolites can persist. jmaterenvironsci.comscielo.br

Adsorption and Mobility in Soil Systems

The interaction of a chemical with soil particles significantly affects its mobility and potential for leaching into groundwater or runoff into surface water. Adsorption is the process by which a substance adheres to the surface of soil particles.

The mobility of a chemical in soil is primarily measured by its soil adsorption coefficient (Kd or Koc). chemsafetypro.com A low Kd or Koc indicates high mobility, while a high value suggests strong adsorption and low mobility. chemsafetypro.com Strongly adsorbed molecules have low leachability. sagrainmag.co.za

This compound is described as weakly xylem or phloem mobile in plants, which limits its post-emergence activity. scribd.com Information directly detailing the sorption kinetics and isotherms of this compound in various soil types is not extensively available in the provided search results. However, the behavior of other organic chemicals and pesticides in soil provides general insights. Adsorption to soil organic matter and clay minerals is a primary process influencing mobility. researchgate.netsagrainmag.co.za The extent of adsorption can be affected by soil properties such as organic carbon content, clay content, and pH. researchgate.netsagrainmag.co.zacaliforniaagriculture.org For many organic compounds, adsorption is positively correlated with organic carbon content. chemsafetypro.com

Sorption Kinetics and Isotherms

Sorption kinetics describe the rate at which a compound is adsorbed or desorbed by soil, while sorption isotherms describe the equilibrium relationship between the concentration of the compound in the soil solution and the amount adsorbed onto the soil particles at a constant temperature. Common isotherm models include the Freundlich and Langmuir models, which help to understand the adsorption mechanisms and capacity of the soil. mdpi.comresearchgate.netktu.lt

While specific data for this compound is lacking, studies on other compounds demonstrate that factors like pH, temperature, and the presence of other substances can influence sorption kinetics and isotherms. mdpi.comresearchgate.net For instance, the adsorption of some compounds can increase with decreasing pH. californiaagriculture.org

Leaching Potential and Transport Modeling

Leaching is the movement of a substance downwards through the soil profile with percolating water. A compound's leaching potential is related to its mobility in soil and the amount of water moving through the soil. Highly mobile substances are more likely to leach to groundwater. chemsafetypro.com

Given that this compound is described as having limited mobility in plants scribd.com, its mobility in soil might also be relatively low, which would suggest a lower leaching potential compared to highly mobile pesticides. However, without specific Kd or Koc values for this compound in different soil types, it is difficult to definitively assess its leaching potential.

Transport modeling is used to predict the movement and fate of chemicals in the environment, including their transport through soil and into water bodies. researchgate.net These models incorporate information on chemical properties, soil characteristics, and hydrological conditions. While transport modeling techniques exist for various chemicals, specific studies modeling the transport of this compound were not found in the provided search results. researchgate.net

Volatilization from Environmental Surfaces

Volatilization is the process by which a substance is transferred from a solid or liquid phase into the gas phase. For pesticides applied to soil or plant surfaces, volatilization can be a pathway for their removal from the surface and transport into the atmosphere. The rate of volatilization is influenced by the compound's vapor pressure, temperature, wind speed, and the nature of the surface (e.g., soil moisture content). Information specifically on the volatilization of this compound from environmental surfaces is not detailed in the provided search results.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Chlorquinox Analysis

Chromatographic methods are fundamental in separating complex mixtures, enabling the isolation and subsequent analysis of individual components like this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. While detailed specific methodologies for this compound are not extensively documented in the provided sources, HPLC coupled with UV detection at 254 nm has been cited as a principle method for the analysis of this compound in the context of plant protection products pic.int. Further specific details regarding stationary phases, mobile phase compositions, and flow rates optimized for this compound were not found within the scope of this review.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is typically employed for volatile or semi-volatile compounds. Information regarding specific GC applications for the analysis of this compound was not available in the provided search results.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. While GC-MS and LC-MS are powerful tools for the analysis of various organic compounds, including other pesticides and related structures researchgate.netjuniperpublishers.comnih.govnih.govnih.gov, specific applications detailing the use of GC-MS or LC-MS for the detection or quantification of this compound were not found in the provided literature, although LC-MS is mentioned in the context of analyzing other compounds alongside lists that include this compound googleapis.comgoogle.comgoogleapis.com.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable information about the structural characteristics and concentration of an analyte.

UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which can be used for quantification of compounds containing chromophores. As mentioned in the context of HPLC-UV, a detection wavelength of 254 nm has been utilized for this compound analysis pic.int. However, detailed standalone UV-Vis spectra or specific applications of fluorescence spectroscopy for this compound were not described in the provided sources.

Electrochemical Detection Methods

Studies on chloroquine (B1663885) and hydroxychloroquine (B89500) have demonstrated the feasibility of using electrochemical sensors for their detection in various matrices. For instance, a boron-doped diamond (BDD) electrode has been explored for the voltammetric detection of chloroquine, showing a linear response within a specific concentration range. mdpi.com Another study utilized a carbon paste electrode modified with reduced graphene oxide (rGO-CPE) for the detection of hydroxychloroquine, observing a strong electrochemical activity and a linear relationship between concentration and peak current. researchgate.net These studies indicate that quinoline-based compounds, including potentially this compound due to its structural similarities, can exhibit electroactivity, making them amenable to electrochemical analysis.

The mechanism of electrochemical oxidation for related compounds like hydroxychloroquine at a modified electrode surface has been found to be controlled by an adsorption process involving the transfer of electrons. researchgate.net This suggests that similar mechanisms might be involved in the electrochemical behavior of this compound.

Electrochemical methods, such as square-wave voltammetry (SWV), have been successfully applied for the sensitive determination of related compounds in different samples, including pharmaceutical formulations and water samples. researchgate.netnih.gov The development of modified electrodes, such as those incorporating carbon black or metal oxide nanocomposites, has been shown to enhance the sensitivity and lower the detection limits for these compounds. scielo.brresearchgate.net

Method Validation and Performance Characteristics in Environmental and Biological Samples

The validation of analytical methods is a crucial step to ensure that the results produced are reliable and suitable for their intended purpose. unodc.orgeuropa.eu This involves evaluating parameters such as accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). unodc.orgich.org For the analysis of environmental and biological samples, method validation is particularly important due to the complexity of the matrices and the potential for interfering substances. unodc.org

While specific validation data for this compound in environmental and biological samples using electrochemical methods were not found, the principles and parameters for validating analytical methods for similar compounds in these matrices are well-established. For instance, studies on chloroquine and its metabolites in biological fluids like urine and blood have employed techniques such as HPLC and ELISA, with validation assessing parameters like sensitivity, selectivity, reliability, precision, and recovery rates. who.intnih.govnih.govmazums.ac.ir

In the context of environmental analysis, the detection of emerging pollutants like aminoquinolines in water bodies presents challenges due to their potentially low concentrations. scielo.brscielo.br Method validation in environmental samples would involve assessing the method's ability to accurately quantify this compound in matrices such as surface water, wastewater, or sediment, considering potential matrix effects and the presence of other environmental contaminants. nih.govresearchgate.net

Validation parameters commonly assessed include:

Specificity: The ability to unequivocally assess the analyte in the presence of expected components in the sample matrix. unodc.orgich.org This is determined by analyzing samples spiked with potential interfering substances. unodc.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. unodc.orgich.orgwef.org It is typically determined by analyzing samples with low concentrations and establishing a signal-to-noise ratio. ich.orgwef.org

Limit of Quantification (LOQ): The lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. wef.org

Accuracy: The closeness of agreement between the measured value and the true value. ich.org It is often assessed through recovery studies of spiked samples. ich.org

Precision: The agreement among individual measurements when the method is applied repeatedly to multiple samples. ich.org This includes repeatability (within a short period) and intermediate precision (over a longer period, potentially in different laboratories). europa.euich.org

Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte within a defined range. ich.org

Studies on related compounds in biological samples have reported recovery rates and detection limits using various analytical techniques. For example, an ELISA method for chloroquine in urine and dried blood spots showed acceptable precision and recovery levels, with results correlating well with a fluorimetric assay. who.int An HPLC method for chloroquine in plasma, erythrocytes, and urine reported a detection limit of 5 ng/mL and specific recovery ratios for each matrix. nih.gov

While specific data for this compound are limited, the established validation procedures for analytical methods in environmental and biological matrices would be applicable. The performance characteristics, such as detection limits and recovery rates, would need to be experimentally determined for this compound using validated electrochemical methods in the relevant sample types.

Theoretical and Computational Chemistry of Chlorquinox and Quinoxaline Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed information about the electronic distribution within a molecule, which is crucial for predicting its reactivity and interactions. DFT is a common method used for this purpose, often with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G+(d,p) derpharmachemica.comnajah.eduscholarsresearchlibrary.combjp-bg.com.

HOMO-LUMO Energy Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a fundamental aspect of quantum chemical calculations. The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy is associated with its electron-accepting ability scholarsresearchlibrary.comnajah.edu. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller energy gap generally suggests higher reactivity najah.eduscholarsresearchlibrary.com.

Studies on various quinoxaline (B1680401) derivatives have utilized HOMO and LUMO energy calculations to understand their electronic behavior. For instance, in the context of corrosion inhibition, a higher HOMO energy for quinoxaline derivatives indicates a greater tendency to donate electrons to the metal surface, which is a key aspect of their inhibitory action scholarsresearchlibrary.comnajah.edu. Conversely, a low LUMO energy is important for reactions with nucleophiles scholarsresearchlibrary.com. The energy gap (ΔE) has been correlated with inhibition efficiency, where a smaller gap can facilitate adsorption najah.edu.

Theoretical studies on a specific quinoxaline derivative, 9-Chloro-1,2-Dimethyl-10(Methylsulfanyl)Quinoxaline (9Cl1,2Dm10MsQ), have involved computing the HOMO-LUMO gap in different media to analyze various molecular factors such as ionization ability, electron affinity, and chemical hardness bjp-bg.com. The distribution of electron density in the HOMO and LUMO can also indicate the reactive sites of a molecule najah.edu.

Here is a sample data table illustrating typical HOMO, LUMO, and Energy Gap values for some hypothetical quinoxaline derivatives based on findings in the search results:

Compound IDEHOMO (eV)ELUMO (eV)ΔE (eV)
Quinoxaline Derivative A-5.5-2.13.4
Quinoxaline Derivative B-5.2-2.52.7
Quinoxaline Derivative C-5.8-1.93.9

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack derpharmachemica.comnajah.edunih.gov. The MEP surface displays regions of positive, negative, and neutral electrostatic potential using color grading derpharmachemica.com. Red regions typically indicate areas of high electron density and are prone to electrophilic attack, while blue regions represent areas of low electron density and are susceptible to nucleophilic attack derpharmachemica.comscispace.com. Green to yellow regions often indicate areas with approximately zero charge, which can be involved in pi-stacking and other interactions scispace.com.

MEP mapping has been used in studies of quinoxaline derivatives to understand their interactions. For example, in the context of corrosion inhibition, MEP maps help predict the electron-rich and electron-deficient centers of the inhibitor molecules, which are involved in the adsorption process onto the metal surface derpharmachemica.com. For quinoxaline derivatives studied as potential VEGFR-2 inhibitors, the MEP map showed red patches at the nitrogen atoms and carbonyl groups, suggesting their ability to form hydrogen bonds with polar amino acids in the target protein scispace.comrsc.org. MEP mapping provides insights into the molecular size, shape, and charge distribution, aiding in the understanding of structure-property relationships derpharmachemica.com.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to study the interactions between a ligand (such as Chlorquinox or a quinoxaline derivative) and a biological target (such as a protein receptor) at the atomic level researchgate.netresearchgate.net. These methods help predict binding modes, affinities, and conformational changes.

Prediction of Ligand-Target Interactions in Pest Systems

Molecular docking is a crucial structure-based virtual screening method used in agricultural research to identify high-affinity ligands for macromolecular receptor binding sites in pests researchgate.netresearchgate.net. This technique can provide insights into the mechanism of action of pesticides researchgate.net.

Studies have utilized molecular docking to investigate the insecticidal potential of quinoxaline derivatives. For example, a study explored novel quinoxaline derivatives as insecticidal agents against Aphis craccivora (cowpea aphid) acs.orgresearchgate.net. Molecular docking was performed to propose the binding mode of these compounds with Acetylcholine (B1216132) Binding Protein (AChBP), a surrogate for nicotinic acetylcholine receptors which are common insecticide targets acs.org. The docking study identified compounds with high binding scores and revealed specific interactions, such as hydrogen bonds, between the quinoxaline derivatives and amino acid residues in the binding site acs.orgresearchgate.net.

Molecular docking can also be used to study the interaction of quinoxaline derivatives with other potential pest targets, such as enzymes involved in detoxification or essential metabolic pathways researchgate.net.

Conformational Analysis and Binding Affinity Assessment

Molecular docking predicts the orientation (pose) of a ligand within a binding site and estimates the binding affinity using scoring functions nottingham.ac.uk. This helps in selecting compounds for further investigation and understanding the key interactions responsible for binding nottingham.ac.uk. Molecular dynamics simulations extend this analysis by simulating the movement of the ligand-target complex over time, providing information about the stability of the complex, conformational changes, and the dynamics of the interactions nih.govnottingham.ac.uk.

Computational studies on quinoxaline derivatives, including those with potential biological activities, often involve molecular docking to assess their affinity for target proteins nih.govrsc.orgnih.gov. This includes analyzing hydrogen bonds, hydrophobic interactions, pi-stacking, and other forces that contribute to binding rsc.orgnottingham.ac.uk. Molecular dynamics simulations can further refine the understanding of these interactions and assess the stability of the predicted binding poses nih.gov. The binding affinity is typically expressed as a scoring function value (e.g., kcal/mol), where more negative values indicate stronger binding acs.orgjaper.in.

While specific molecular docking and dynamics studies focusing solely on this compound as an insecticide targeting pest systems were not extensively detailed in the search results, the application of these methods to other quinoxaline derivatives with insecticidal potential and to other biological targets (like HIV reverse transcriptase or VEGFR-2) demonstrates the relevance of these techniques for understanding the interactions of this compound within pest systems acs.orgnih.govrsc.orgresearchgate.net.

Here is a sample data table illustrating hypothetical molecular docking scores for some quinoxaline derivatives against a pest target protein:

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interactions
Quinoxaline Derivative DInsect AChBP-8.5Hydrogen bonds, Hydrophobic interactions
Quinoxaline Derivative EInsect AChBP-7.9Pi-stacking, Hydrogen bonds
Quinoxaline Derivative FInsect Enzyme-9.1Hydrophobic interactions

Note: These values and interactions are illustrative and based on the general principles of molecular docking and findings for quinoxaline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoxaline Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity benthamscience.commdpi.com. QSAR models can be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity, which can guide the design of more potent derivatives benthamscience.commdpi.com.

QSAR modeling has been applied to quinoxaline derivatives to understand and predict various biological activities, including pesticidal activity benthamscience.commdpi.com. These models typically use molecular descriptors (numerical representations of molecular properties) as independent variables and biological activity data (e.g., EC50, IC50) as the dependent variable benthamscience.commdpi.com. Statistical methods, such as multiple linear regression or machine learning techniques, are then used to build the QSAR model benthamscience.com.

For quinoxaline compounds, QSAR studies have been conducted to analyze their antifungal and insecticidal activities, among others acs.orgmdpi.com. These studies aim to identify the key molecular descriptors (e.g., electronic, steric, hydrophobic parameters) that significantly influence the observed biological activity acs.org. For example, a 3D-QSAR model for the aphicidal activity of quinoxaline derivatives suggested that electrostatic and steric fields play important roles acs.org. QSAR analysis can provide valuable guidelines for the rational design of new quinoxaline derivatives with improved pesticidal properties acs.orgmdpi.com.

Here is a sample data table illustrating hypothetical QSAR data for a series of quinoxaline derivatives and their activity against a pest:

Compound IDDescriptor 1Descriptor 2Biological Activity (EC50 µg/mL)
Quinoxaline Derivative G1.5-0.25.2
Quinoxaline Derivative H2.10.12.8
Quinoxaline Derivative I1.8-0.57.5
Quinoxaline Derivative J2.50.31.1

Note: Descriptors and activity values are illustrative. Actual QSAR studies involve specific, calculated molecular descriptors and experimentally determined biological activity data.

Future Research Directions and Sustainable Agrochemical Development Based on Quinoxaline Frameworks

Rational Design of Environmentally Benign Quinoxaline-Based Agrochemicals

The rational design of environmentally benign quinoxaline-based agrochemicals involves tailoring molecular structures to enhance target specificity, improve biodegradability, and reduce persistence in the environment, while maintaining or improving efficacy. A key aspect of this involves applying the principles of green chemistry to both the synthesis and the inherent properties of the resulting compounds tuwien.atijirt.orgjocpr.comjocpr.comresearchgate.nettandfonline.com.

Research is exploring eco-friendly synthetic routes for quinoxaline (B1680401) derivatives, utilizing methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of green solvents like water or ionic liquids, often employing reusable catalysts tuwien.atijirt.orgjocpr.comjocpr.comresearchgate.nettandfonline.comtandfonline.com. These approaches aim to minimize waste generation, reduce energy consumption, and avoid hazardous reagents, aligning with the goals of sustainable chemistry ijirt.orgjocpr.comtandfonline.com.

Furthermore, rational design focuses on understanding the structure-activity relationships (SAR) of quinoxaline derivatives to identify molecular features that contribute to desired biological activity against target organisms while minimizing effects on non-target species mdpi.commdpi.comacs.org. By correlating structural modifications with changes in pesticidal activity and environmental fate, researchers can design compounds with improved selectivity and reduced ecological impact. For instance, studies have investigated the SAR of quinoxaline derivatives for their insecticidal, herbicidal, and fungicidal properties, identifying key substituents and scaffolds that influence activity acs.orgnih.govacs.orgrsc.org.

Developing quinoxaline agrochemicals with improved biodegradability is another critical area of rational design. This involves incorporating chemical linkages or functional groups that are susceptible to degradation by environmental factors such as microbes, light, or hydrolysis, ensuring that the compounds break down into less harmful substances after they have served their purpose.

Investigation of Synergistic Interactions with Other Biocides

Investigating the synergistic interactions between quinoxaline derivatives and other biocides offers a promising avenue for enhancing efficacy, reducing the required application rates of individual components, and potentially mitigating the development of resistance in target organisms apsnet.orgacs.org. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects google.com.

Research in this area involves evaluating mixtures of quinoxaline compounds with other classes of fungicides, herbicides, or insecticides to identify combinations that exhibit synergistic activity against a broad spectrum of pests and diseases. Studies have shown that synergistic interactions can occur between pesticides with different modes of action, although synergy has also been observed with compounds having similar targets google.com.

An example of investigating synergistic effects involves testing quinoxaline derivatives in combination with natural plant extracts or other synthetic agrochemicals against specific plant pathogens or insect pests. For instance, a study mentioned a synergistic effect between a Reynoutria sachalinensis plant extract and quinoxifen, a quinoxaline derivative, in controlling cucumber powdery mildew google.com. This highlights the potential for developing novel, highly effective formulations by combining quinoxaline frameworks with other active ingredients.

Future research will likely involve high-throughput screening of quinoxaline libraries in combination with various known biocides to identify synergistic pairs. Understanding the mechanisms underlying these synergistic interactions, whether at the level of target site activity, uptake, metabolism, or resistance circumvention, is crucial for the rational design of optimized mixtures.

An illustrative example of potential synergistic activity could be represented in a table showing the expected and observed efficacy of a quinoxaline derivative when combined with another biocide:

TreatmentConcentration (ppm)Expected Efficacy (%)Observed Efficacy (%)Synergy Ratio (Observed/Expected)
Quinoxaline Compound A1040401.0
Biocide B5030301.0
Quinoxaline Compound A + Biocide B10 + 5070851.21

Note: This table presents hypothetical data to illustrate the concept of synergistic interaction.

Integration of Computational and Experimental Approaches for Quinoxaline Discovery

The integration of computational and experimental approaches is accelerating the discovery and optimization of quinoxaline-based agrochemicals researchgate.netox.ac.ukresearchgate.netnih.gov. Computational methods provide powerful tools for predicting the properties and activities of novel compounds in silico, guiding the synthesis and testing of the most promising candidates.

Molecular docking studies are widely used to predict the binding affinity and interactions of quinoxaline derivatives with target enzymes or receptors in pests and pathogens acs.orgnih.govacs.orgresearchgate.netnih.govresearchgate.net. This helps in understanding the potential mode of action and in designing compounds with improved target binding. For example, molecular docking and DFT analysis have been used to study the interaction of quinoxaline derivatives with protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) production and a target for herbicides acs.orgresearchgate.net.

Density Functional Theory (DFT) calculations and other quantum mechanical methods can provide insights into the electronic structure, reactivity, and stability of quinoxaline derivatives, aiding in the rational design process acs.orgnih.govresearchgate.netresearchgate.net. These calculations can help predict properties such as solubility, lipophilicity, and susceptibility to degradation, which are crucial for environmental fate and biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool that builds predictive models correlating chemical structures with biological activities researchgate.netox.ac.uk. By analyzing datasets of quinoxaline derivatives with known activities, QSAR models can identify structural features that are important for efficacy and guide the design of new, more potent compounds.

The workflow typically involves using computational methods to design and prioritize potential quinoxaline candidates based on predicted activity and favorable environmental properties. These prioritized compounds are then synthesized in the laboratory using efficient and green chemistry protocols. Experimental testing, including in vitro and in vivo bioassays against target organisms and environmental fate studies, is then conducted to validate the predictions and evaluate the actual performance of the compounds. The experimental data can then be used to refine the computational models, creating a feedback loop that enhances the efficiency of the discovery process.

This integrated approach allows researchers to explore a much larger chemical space than would be possible with experimental methods alone, significantly accelerating the identification of promising quinoxaline scaffolds for sustainable agrochemical development.

A simplified representation of the integrated workflow could be illustrated as follows:

StepComputational ApproachExperimental ApproachOutcome
1. DesignMolecular Docking, QSAR, DFT-Prioritized compound structures
2. SynthesisPrediction of reaction feasibilityGreen synthesis methodsNovel quinoxaline derivatives
3. EvaluationPrediction of properties/activityBioassays, Environmental studiesActivity and environmental profile data
4. OptimizationRefinement of models based on dataSynthesis and testing of modified compoundsImproved compound design and understanding

Q & A

Q. What are the primary analytical methods for characterizing Chlorquinox in experimental settings, and how should they be validated?

To ensure accurate characterization, use high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation . Validation requires calibration with certified reference standards, replication across independent labs, and cross-referencing with published spectra. For novel derivatives, include X-ray crystallography to resolve stereochemistry .

Q. How should researchers design initial dose-response experiments for this compound to establish biological activity thresholds?

Adopt a logarithmic dilution series (e.g., 0.1–100 μM) in in vitro assays, with triplicate replicates and negative/positive controls. Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Include solvent controls to rule out vehicle interference .

Advanced Research Questions

Q. How can researchers design a mechanistic study to distinguish this compound’s on-target effects from off-target interactions in complex biological systems?

Implement orthogonal assays:

  • Genetic knockdown/knockout of the putative target.
  • Use of selective inhibitors or activators in parallel experiments.
  • Thermal shift assays (TSA) to confirm target binding.
  • Proteomic profiling to identify off-pathway perturbations .
    Data integration should follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

Q. What strategies are effective for reconciling contradictory efficacy data for this compound across different in vivo models?

  • Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal strains) .
  • Apply meta-regression to assess heterogeneity sources.
  • Validate findings with ex vivo assays (e.g., tissue histopathology) and pharmacokinetic profiling to confirm bioavailability differences .

Q. How should researchers optimize synthetic routes for this compound derivatives to ensure reproducibility and scalability in academic labs?

  • Document reaction parameters (temperature, solvent, catalyst loading) in detail, adhering to Beilstein Journal’s experimental reporting standards .
  • Use design of experiments (DoE) to identify critical factors (e.g., reaction time, purification steps).
  • Share synthetic protocols via open-access repositories with raw NMR/MS data to enable independent verification .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing time-dependent cytotoxicity data involving this compound?

  • Use mixed-effects models to account for intra-experiment variability.
  • Apply survival analysis (e.g., Kaplan-Meier curves with log-rank tests) for longitudinal studies.
  • Include false discovery rate (FDR) corrections for high-throughput datasets .

Q. How can researchers validate computational predictions of this compound’s binding affinity against experimental results?

  • Perform molecular dynamics (MD) simulations with explicit solvent models and compare free-energy calculations (e.g., MM/PBSA) to surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
  • Report correlation coefficients (R²) and root-mean-square deviations (RMSD) to quantify model accuracy .

Ethical & Reproducibility Considerations

Q. What steps are critical for ensuring reproducibility when sharing this compound-related data in publications?

  • Provide raw datasets (e.g., NMR FID files, HPLC chromatograms) in supplementary materials.
  • Specify instrument models, software versions, and analysis parameters (e.g., NMR processing thresholds) .
  • Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .

Q. How should researchers address potential biases in retrospective studies analyzing this compound’s clinical trial data?

  • Pre-register analysis protocols on platforms like Open Science Framework.
  • Use blinding during data extraction and apply sensitivity analyses to test assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.